Technical Monograph: 3,4-Dihydroxymandelaldehyde (DOPEGAL)
Technical Monograph: 3,4-Dihydroxymandelaldehyde (DOPEGAL)
[1]
Executive Summary
3,4-Dihydroxymandelaldehyde (DOPEGAL) is the obligate aldehyde intermediate formed during the oxidative deamination of norepinephrine and epinephrine by Monoamine Oxidase (MAO).[1] Unlike many metabolic intermediates, DOPEGAL is not merely a transient species but a potent neurotoxin implicated in the pathogenesis of Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).
This guide provides a comprehensive technical analysis of DOPEGAL, focusing on its chemical instability, specific neurotoxic mechanisms (Tau aggregation), and rigorous protocols for its generation and stabilization in research environments.
Part 1: Chemical Identity & Nomenclature
Warning: DOPEGAL is frequently confused with 3,4-dihydroxybenzaldehyde (Protocatechualdehyde). Researchers must verify the presence of the alpha-hydroxy group on the acetaldehyde chain, which distinguishes DOPEGAL from other catecholamine metabolites.
| Parameter | Technical Specification |
| Primary Name | 3,4-Dihydroxymandelaldehyde |
| Common Acronym | DOPEGAL (3,4-Dihydroxyphenylglycolaldehyde) |
| CAS Number | 13023-73-9 |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Solubility | Soluble in water, methanol, DMSO (Unstable in basic pH) |
| Key Synonyms | DHMAL; Norepinephrine aldehyde; Epinephrine aldehyde; alpha,3,4-trihydroxyphenylacetaldehyde |
Part 2: Biogenesis & Metabolic Pathway
DOPEGAL sits at a critical bifurcation point in catecholamine metabolism. It is generated exclusively by MAO-A (and to a lesser extent MAO-B) located on the outer mitochondrial membrane.[2] Its accumulation is pathologically prevented by rapid conversion to acidic or alcoholic metabolites.
The "Aldehyde Hub" Dynamics
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Generation: Norepinephrine is deaminated by MAO to form DOPEGAL.[3][4][5]
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Clearance (Oxidation): Aldehyde Dehydrogenase (ALDH) converts DOPEGAL to 3,4-Dihydroxymandelic acid (DOMA) .
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Clearance (Reduction): Aldehyde Reductase (ALR) or Aldose Reductase converts DOPEGAL to 3,4-Dihydroxyphenylglycol (DOPEG) .
Clinical Insight: In neurodegenerative states, ALDH activity is often compromised (e.g., by oxidative stress or 4-HNE adducts), causing a "bottleneck" that forces DOPEGAL accumulation. This accumulation drives protein cross-linking.
Figure 1: The metabolic fate of Norepinephrine. DOPEGAL serves as the unstable central hub. Green pathways represent healthy detoxification; the red dashed pathway represents the neurotoxic cascade.
Part 3: Mechanisms of Toxicity (The "Protein Cross-linker")
DOPEGAL is significantly more cytotoxic than dopamine's aldehyde metabolite (DOPAL). Its toxicity stems from the combination of the reactive aldehyde group and the catechol moiety, which allows it to act as a "double-edged sword" in protein modification.
The Tau Aggregation Axis
Recent authoritative studies (e.g., Nature Structural & Molecular Biology, 2022) have identified DOPEGAL as a primary driver of Tau pathology in the Locus Coeruleus (LC).[6]
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Mechanism: DOPEGAL forms a covalent Schiff base adduct with the ε-amino group of Lysine 353 (K353) on the Tau protein.
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Consequence: This modification neutralizes the positive charge of Lysine, altering Tau's microtubule-binding affinity and promoting self-aggregation into Neurofibrillary Tangles (NFTs).
AEP Activation
DOPEGAL activates Asparagine Endopeptidase (AEP), a lysosomal cysteine protease. Activated AEP cleaves Tau and alpha-synuclein, generating aggregation-prone fragments that propagate pathology.[2]
Part 4: Experimental Protocols
Due to its high reactivity, commercial DOPEGAL is expensive and degrades rapidly. The most reliable method for mechanistic studies is enzymatic generation in situ or immediate use following synthesis.
Protocol A: Enzymatic Generation of DOPEGAL (Standard Assay)
Use this protocol to generate physiological concentrations of DOPEGAL for cell treatment or protein incubation.
Reagents:
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Norepinephrine bitartrate (Substrate)
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Recombinant Human MAO-A (Enzyme)[2]
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Phosphate Buffered Saline (PBS), pH 7.4 (Do not use Tris buffers as primary amines react with aldehydes)
Workflow:
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Preparation: Dissolve Norepinephrine (100 µM final concentration) in PBS (pH 7.4).
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Initiation: Add MAO-A (10 µg/mL) to the solution.
-
Incubation: Incubate at 37°C for 30–60 minutes.
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Validation: Monitor the production of DOPEGAL via HPLC (see Part 5).
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Note: To isolate the aldehyde effect, you must include a control with the MAO inhibitor Clorgyline (1 µM).
-
-
Application: Apply the reaction mixture immediately to cell cultures or purified protein solutions. DOPEGAL has a half-life of <2 hours in aqueous media before oxidizing or condensing.[2]
Protocol B: Stabilization for Analytical Quantification
DOPEGAL cannot be stored or analyzed directly without derivatization due to auto-oxidation.[2]
Derivatization Agent: Methoxylamine (MOX) or 2,4-Dinitrophenylhydrazine (DNPH).
Step-by-Step:
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Sample Collection: Collect 100 µL of biological sample (tissue homogenate or reaction mix).
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Acidification: Immediately add 10 µL of 0.1 M Perchloric Acid (PCA) to precipitate proteins and stabilize the catechol ring.
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Derivatization: Add 50 µL of Methoxylamine HCl (1 M) .
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Incubation: Vortex and incubate at room temperature for 20 minutes. This converts the unstable aldehyde into a stable oxime derivative.
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Extraction: Extract with ethyl acetate if necessary, or inject directly into LC-MS.
Part 5: Analytical Profiling
For identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[2]
Target Analyte: DOPEGAL (often detected as the stable derivative).
| Property | Value |
| Precursor Ion (m/z) | 167.03 [M-H]⁻ (Negative Mode) |
| Key Fragments | 149, 121 (Loss of H₂O and CO) |
| UV Absorbance | 280 nm (Catechol peak) |
| Retention Time | Elutes between Norepinephrine and DOMA on C18 columns.[2] |
Graphviz: Analytical Logic
Figure 2: Stabilization workflow for accurate quantification of DOPEGAL.
References
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Kang, S. S., et al. (2020). "Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus."[6] Journal of Clinical Investigation, 130(1), 422-437.[6][7] Link
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Kang, S. S., et al. (2022). "Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation."[6][8] Nature Structural & Molecular Biology, 29, 292–305.[6] Link
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Goldstein, D. S., et al. (2016). "The catecholaldehyde hypothesis for the pathogenesis of Parkinson's disease." Trends in Neurosciences, 39(9), 591-600. Link
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PubChem Compound Summary. "3,4-Dihydroxymandelaldehyde (CID 151725)."[9][10] National Center for Biotechnology Information. Link
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Human Metabolome Database (HMDB). "Metabolite: 3,4-Dihydroxymandelaldehyde (HMDB0006242)."[10] Link
Sources
- 1. Tau modification by the norepinephrine metabolite DOPEGAL stimulates its pathology and propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 3,4-Dihydroxymandelaldehyde (FDB023855) - FooDB [foodb.ca]
- 3. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]
- 4. Accumulation of 3,4-dihydroxyphenylglycolaldehyde, the neurotoxic monoamine oxidase A metabolite of norepinephrine, in locus ceruleus cell bodies in Alzheimer's disease: mechanism of neuron death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Norepinephrine metabolite DOPEGAL activates AEP and pathological Tau aggregation in locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 3,4-dihydroxymandelaldehyde (C8H8O4) [pubchemlite.lcsb.uni.lu]
- 10. 3,4-dihydroxymandelaldehyde - Wikidata [wikidata.org]
